molecular formula C21H19FN2O4S2 B2532646 4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946295-44-9

4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2532646
CAS RN: 946295-44-9
M. Wt: 446.51
InChI Key: QBKXSOYVEWCMCJ-UHFFFAOYSA-N
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Description

The compound "4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the properties and activities of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a sulfonamide linkage between a sulfonating agent and an amine. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the coupling of a thiazole derivative with benzenesulfonamide . Similarly, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety are synthesized by introducing a sulfonamide group to a tetrahydroisoquinoline scaffold . These methods suggest that the synthesis of "this compound" would also involve the formation of a sulfonamide bond, possibly through a similar coupling reaction.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The introduction of a fluorine atom can significantly affect the molecular conformation and, consequently, the biological activity of these compounds. For instance, the introduction of a fluorine atom in COX-2 inhibitors enhances selectivity and potency . The crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated, revealing two-dimensional architectures and specific intermolecular interactions . These findings suggest that the molecular structure of "this compound" would also exhibit unique intermolecular interactions, potentially influencing its biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, primarily due to their functional groups. The sulfonamide group is a key structural feature that can interact with biological targets, such as enzymes. For example, tetrafluorobenzenesulfonamides have been shown to inhibit carbonic anhydrases . The presence of a fluorine atom can also affect the reactivity of these compounds, as seen in the selective inhibition of COX-2 over COX-1 . Therefore, it is likely that "this compound" would also engage in specific chemical reactions based on its sulfonamide and fluorine functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structures. The presence of fluorine atoms typically increases the lipophilicity and metabolic stability of these compounds . Additionally, the sulfonamide group can form hydrogen bonds, which can affect the solubility and binding affinity of the compounds . The tetrahydroisoquinoline and thiazole moieties present in related compounds also contribute to their overall properties, such as binding affinity and selectivity towards biological targets . These insights suggest that the physical and chemical properties of "this compound" would be shaped by its fluorine and sulfonamide groups, as well as the tetrahydroquinoline core.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthesis of Ring-Fluorinated Isoquinolines and Quinolines : Research demonstrates methods for synthesizing 3-fluoroisoquinoline and 2-fluoroquinoline derivatives via intramolecular substitution, highlighting the utility of sulfonamide moieties in facilitating ring fluorination, which is critical for developing pharmaceuticals and materials with enhanced properties (Ichikawa et al., 2006).

  • Fluorescent Probes for Metal Ions : Fluorine-substituted sulfonamides have been used to design and synthesize caged Zn2+ probes, showcasing their applications in detecting metal ions through fluorescence, which is vital for biological and environmental analysis (Aoki et al., 2008).

Applications in Medicinal Chemistry

  • Pro-Apoptotic Effects on Cancer Cells : Studies on sulfonamide derivatives have shown significant pro-apoptotic effects in cancer cells, indicating the potential of these compounds in therapeutic applications by activating specific cellular pathways (Cumaoğlu et al., 2015).

  • Selective COX-2 Inhibitors : The introduction of fluorine atoms into benzenesulfonamide derivatives has led to the discovery of potent, highly selective COX-2 inhibitors, underscoring the role of fluorine in enhancing selectivity and potency, which is crucial for developing safer anti-inflammatory drugs (Hashimoto et al., 2002).

Material Science and Other Applications

  • Fluorophores for Zinc(II) Detection : The synthesis of fluorophores for specific detection of Zn2+ ions illustrates the application of sulfonamides in creating sensitive diagnostic tools for metal ion detection, contributing to advances in bioimaging and environmental monitoring (Kimber et al., 2001).

  • Polymorphism of Aromatic Sulfonamides : Studies on the polymorphism of aromatic sulfonamides, especially those with fluorine groups, shed light on the structural versatility of these compounds, which is essential for optimizing pharmaceutical formulations and material properties (Terada et al., 2012).

Safety and Hazards

As with any chemical compound, handling “4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” would require appropriate safety precautions. Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in medical or industrial applications .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-17-8-11-19(12-9-17)29(25,26)23-18-10-13-21-16(15-18)5-4-14-24(21)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKXSOYVEWCMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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